molecular formula C14H21N5O4S B2568906 (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone CAS No. 1396790-59-2

(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone

Cat. No.: B2568906
CAS No.: 1396790-59-2
M. Wt: 355.41
InChI Key: IRFZAOLQQKCGRW-UHFFFAOYSA-N
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Description

(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a morpholinopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. One common method involves the reaction of 1-methylpiperazine with a sulfonyl chloride to introduce the methylsulfonyl group. This intermediate is then coupled with a morpholinopyridazine derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the piperazine or pyridazine rings.

Scientific Research Applications

(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular pathways.

    Medicine: Explored as a potential therapeutic agent for targeting specific enzymes or receptors involved in disease processes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(6-morpholin-4-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4S/c1-24(21,22)19-6-4-18(5-7-19)14(20)12-2-3-13(16-15-12)17-8-10-23-11-9-17/h2-3H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFZAOLQQKCGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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